molecular formula C9H13N3O2 B12504605 N-(4-Amino-5-ethoxypyridin-2-YL)acetamide

N-(4-Amino-5-ethoxypyridin-2-YL)acetamide

Cat. No.: B12504605
M. Wt: 195.22 g/mol
InChI Key: WMPATXVGUKLDOX-UHFFFAOYSA-N
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Description

Contextualization of Aminopyridine Derivatives in Contemporary Chemical Research

Aminopyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and chemical biology research. rsc.orgnih.gov Their versatile structural framework allows for a wide range of chemical modifications, leading to a diverse array of biological and pharmacological effects. rsc.org These compounds are known to interact with various enzymes and receptors within biological systems. rsc.org

The aminopyridine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Derivatives of aminopyridine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The ability of the pyridine (B92270) ring and its substituents to form hydrogen bonds and engage in other molecular interactions is key to their biological activity.

Rationale for Investigating N-(4-Amino-5-ethoxypyridin-2-YL)acetamide as a Foundational Chemical Scaffold

The investigation of this compound as a foundational chemical scaffold is predicated on the established importance of the aminopyridine core and the potential influence of its specific substituents. The amino group at the 4-position and the acetamide (B32628) group at the 2-position of the pyridine ring are key features that can be readily modified, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

The ethoxy group at the 5-position further modulates the electronic and steric properties of the molecule, which can influence its binding affinity to biological targets. The acetamide moiety itself is a common functional group in medicinal chemistry and can participate in hydrogen bonding, a critical interaction for drug-receptor binding. archivepp.com The exploration of this compound serves as a starting point for developing novel molecules with tailored biological activities.

Overview of Research Paradigms and Methodological Frameworks Applied to this compound

The study of this compound and its derivatives typically employs a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological evaluation.

Synthesis and Characterization: The synthesis of aminopyridine derivatives often involves multi-component reactions, which offer an efficient and flexible route to a variety of substituted pyridines. nih.gov Following synthesis, the chemical structure and purity of the compounds are confirmed using a range of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). nih.gov

Computational Studies: Molecular docking simulations are frequently used to predict the binding modes and affinities of aminopyridine derivatives with specific biological targets. nih.gov These computational methods help to rationalize observed biological activities and guide the design of more potent analogs.

Biological Evaluation: In vitro assays are employed to assess the biological activity of the synthesized compounds. For instance, their potential as enzyme inhibitors can be determined by measuring their half-maximal inhibitory concentration (IC₅₀) values. mdpi.com Cytotoxicity assays against various cell lines are used to evaluate their potential as anticancer agents. mdpi.com

Chemical Compound Data

Below are interactive data tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
CAS Number 1415710-18-7
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-(4-amino-5-ethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C9H13N3O2/c1-3-14-8-5-11-9(4-7(8)10)12-6(2)13/h4-5H,3H2,1-2H3,(H3,10,11,12,13)

InChI Key

WMPATXVGUKLDOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1N)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide

Established Synthetic Pathways for the Core N-(4-Amino-5-ethoxypyridin-2-YL)acetamide Structure

A potential synthetic approach could commence with a suitably substituted pyridine (B92270) precursor, which would then undergo a series of reactions including nitration, reduction, and acetylation to yield the target compound. For instance, a starting material like 2-chloro-5-ethoxypyridine (B1359721) could be nitrated at the 4-position, followed by reduction of the nitro group to an amino group, and subsequent amination at the 2-position. Finally, selective acetylation of the 2-amino group would furnish the desired product. The synthesis of related 2,4-diaminopyridine derivatives has been reported, often involving multi-step sequences starting from precursors like 2-chloropyridine. google.com

A key challenge in such a synthesis would be achieving regioselectivity, particularly in the nitration and amination steps. The directing effects of the existing substituents on the pyridine ring would play a crucial role.

A general representation of a possible synthetic pathway is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1NitrationMixed acid (HNO₃/H₂SO₄)2-Chloro-5-ethoxy-4-nitropyridine
2AminationAmmonia or a protected amine source2-Amino-5-ethoxy-4-nitropyridine
3ReductionCatalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., Sn/HCl)2,4-Diamino-5-ethoxypyridine
4AcetylationAcetic anhydride (B1165640) or acetyl chlorideThis compound

It is important to note that the conditions for each step would need to be carefully optimized to maximize yield and minimize the formation of side products.

Strategies for Regioselective Substituent Variation and Analogue Generation on the Pyridine Moiety

The functionalization of the pyridine ring of this compound allows for the generation of a diverse library of analogues. Regioselective substitution is key to controlling the introduction of new functional groups at specific positions on the pyridine core.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of pyridine rings. rsc.orgmdpi.comnih.gov For instance, palladium- or rhodium-catalyzed reactions could be employed to introduce aryl, alkyl, or other functional groups at specific positions, provided a suitable handle (e.g., a halogen) is present on the pyridine ring. The directing group ability of the acetamido and amino groups would also influence the regioselectivity of these reactions. rsc.org

Furthermore, direct C-H activation has emerged as a sustainable and efficient strategy for the functionalization of heterocycles, including quinolines and pyridines. mdpi.comnih.gov This approach avoids the need for pre-functionalization of the pyridine ring, offering a more atom-economical route to analogues. The regioselectivity of C-H activation is often guided by the electronic and steric properties of the existing substituents.

A summary of potential regioselective functionalization strategies is provided in the table below:

Position for SubstitutionPotential ReactionCatalyst/ReagentsPotential Substituents
C3Halogenation (e.g., bromination)NBS, AIBNBromo
C6Metal-catalyzed cross-couplingPd(OAc)₂, ligand, baseAryl, alkyl, vinyl
C4-aminoDiazotization followed by Sandmeyer reactionNaNO₂, H⁺; CuXHalogen, cyano, hydroxyl

Approaches to Modifying the Acetamide (B32628) Side Chain and Terminal Substituents of this compound

Modification of the acetamide side chain provides another avenue for creating analogues of this compound. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino derivative, which can then be acylated with a variety of acylating agents to introduce different substituents.

Alternatively, the methyl group of the acetamide can be functionalized. For example, deprotonation with a strong base followed by reaction with an electrophile could introduce various substituents at the alpha-position to the carbonyl group.

The terminal amino group at the 4-position can also be a site for derivatization. Standard reactions for primary aromatic amines, such as alkylation, acylation, or sulfonylation, could be employed to introduce a wide range of functional groups, further expanding the chemical space of accessible analogues.

The following table outlines some potential modifications to the side chains:

Site of ModificationReactionReagentsResulting Functional Group
Acetamide N-HHydrolysis followed by acylation1. H⁺ or OH⁻2. R-COClN-Acyl derivative
Acetamide methyl groupAlpha-halogenationNBS, lightBromomethyl acetamide
4-Amino groupAlkylationAlkyl halide, baseN-Alkylamino derivative
4-Amino groupAcylationAcyl chloride, baseN-Acylamino derivative

Exploration of Novel Catalytic and Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.netnih.gov In the context of synthesizing analogues of this compound, several green approaches can be envisioned.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov This technique could be applied to various steps in the synthesis of the core structure or its analogues, such as the amination or cross-coupling reactions.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. rasayanjournal.co.inresearchgate.net While a specific MCR for the target molecule is not reported, the development of such a reaction, potentially involving a pyridine precursor, an amine source, and an acetylating agent, would represent a significant advancement in its synthesis.

The use of greener solvents , such as water or ethanol, and the development of catalyst-free reactions are also key aspects of green chemistry. ijpsonline.comnih.gov Exploring the synthesis of this compound and its derivatives in aqueous media or under solvent-free conditions would align with these principles. The use of recyclable catalysts, such as those supported on solid matrices, could also enhance the sustainability of the synthetic process. researchgate.net

Green Chemistry ApproachApplication in SynthesisPotential Benefits
Microwave IrradiationCross-coupling, aminationReduced reaction times, higher yields nih.gov
Multicomponent ReactionsOne-pot synthesis of the core structureIncreased efficiency, atom economy rasayanjournal.co.inresearchgate.net
Green Solvents (e.g., water, ethanol)Various reaction stepsReduced environmental impact ijpsonline.com
Catalyst-free ConditionsAmination, cyclizationAvoidance of toxic metals nih.gov
Recyclable CatalystsCross-coupling, hydrogenationReduced waste, cost-effectiveness researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Derivatives

If a chiral center is introduced into the this compound scaffold, for example, by modification of the ethoxy group or the acetamide side chain, the synthesis of enantiomerically pure derivatives becomes a critical consideration. Two primary strategies exist for obtaining single enantiomers: stereoselective synthesis and enantiomeric resolution.

Stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.orgnih.govnih.gov For instance, an asymmetric hydrogenation of a suitable prochiral precursor could be employed to establish a chiral center with high enantioselectivity. rsc.org The development of catalytic enantioselective methods for the synthesis of chiral aminoboronic esters, which are precursors to chiral amines, highlights the potential for such approaches. chemrxiv.org

Enantiomeric resolution involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org This can be accomplished through several techniques:

Classical resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization. nih.gov

Chiral chromatography: This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. khanacademy.org

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. acs.org Lipase-catalyzed enantioselective acetylation is a well-established method for the resolution of chiral alcohols and could potentially be adapted for derivatives of the target compound. acs.org

The choice of method would depend on the specific structure of the chiral derivative and the scalability of the process.

MethodDescriptionExample Application
Stereoselective Synthesis
Chiral CatalysisUse of a chiral catalyst to induce stereoselectivity in a reaction. rsc.orgAsymmetric hydrogenation of a prochiral precursor.
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct a stereoselective transformation.Evans aldol (B89426) reaction for side chain modification.
Enantiomeric Resolution
Classical ResolutionFormation and separation of diastereomeric salts. nih.govResolution of a racemic amine derivative with a chiral acid.
Chiral ChromatographySeparation based on differential interaction with a chiral stationary phase. khanacademy.orgHPLC separation of enantiomers.
Enzymatic ResolutionEnzyme-catalyzed selective transformation of one enantiomer. acs.orgLipase-catalyzed resolution of a chiral alcohol precursor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide Analogues

Systematic Positional Scanning and Elucidation of Substituent Effects on Biological Activity for N-(4-Amino-5-ethoxypyridin-2-YL)acetamide Derivatives

Systematic positional scanning of the this compound scaffold allows for a comprehensive understanding of how different substituents at various positions on the pyridine (B92270) ring and acetamide (B32628) moiety influence biological activity. This process involves synthesizing a library of analogues where each position is probed with a range of chemical groups to map the steric, electronic, and lipophilic requirements for optimal target engagement.

For instance, modifications to the ethoxy group at the C5 position could reveal the importance of this substituent's size and hydrogen-bonding capacity. A hypothetical study might explore the replacement of the ethoxy group with smaller alkoxy groups (e.g., methoxy), larger alkoxy groups (e.g., propoxy, butoxy), or groups with different electronic properties (e.g., fluoroethoxy) to assess the impact on a specific biological target.

Similarly, the amino group at the C4 position is a critical determinant of the molecule's properties. Its basicity and hydrogen-bonding potential can be modulated by N-alkylation or N-acylation. The acetamide group at the C2 position also presents opportunities for modification. Altering the alkyl portion of the acetamide could influence metabolic stability and interactions with the target protein.

A representative, albeit hypothetical, dataset from such a positional scanning study is presented below, illustrating the potential impact of substitutions on biological activity, represented here as IC₅₀ (the half-maximal inhibitory concentration).

Table 1: Hypothetical Biological Activity of this compound Analogues

Compound IDR1 (at C5)R2 (at C4)R3 (at Acetamide)IC₅₀ (nM)
LEAD-001 -OCH2CH3 -NH2 -CH3 50
ANALOG-002-OCH3-NH2-CH385
ANALOG-003-O(CH2)2CH3-NH2-CH365
ANALOG-004-OCH2CH3-NHCH3-CH3120
ANALOG-005-OCH2CH3-N(CH3)2-CH3>1000
ANALOG-006-OCH2CH3-NH2-C2H575
ANALOG-007-OCH2CH3-NH2-Cyclopropyl40

From this hypothetical data, one could infer that a medium-sized alkoxy group at C5 is preferred, the primary amine at C4 is crucial for activity, and small, constrained alkyl groups on the acetamide may enhance potency. Such studies are instrumental in guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of the this compound analogues with their biological activity. idrblab.net By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

A typical QSAR study for this series would involve calculating a wide range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). idrblab.net

A hypothetical QSAR equation for the this compound series might look like:

log(1/IC₅₀) = 0.25 * ClogP - 0.15 * TPSA + 0.30 * N_HBA - 0.10 * MW + 2.5

Where:

ClogP represents the calculated logarithm of the octanol/water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area. idrblab.net

N_HBA is the number of hydrogen bond acceptors.

MW is the molecular weight.

This hypothetical equation suggests that biological activity is positively correlated with lipophilicity and the number of hydrogen bond acceptors, while being negatively correlated with polar surface area and molecular weight. Such a model, once validated with a test set of compounds, can be a powerful predictive tool. nih.gov

Table 2: Hypothetical Molecular Descriptors for a Subset of this compound Analogues

Compound IDClogPTPSA (Ų)N_HBAMW ( g/mol )Predicted log(1/IC₅₀)
LEAD-001 1.8 78.5 4 195.2 7.45
ANALOG-0021.378.54181.27.33
ANALOG-0042.275.34209.27.50
ANALOG-0062.378.54209.27.60
ANALOG-0072.578.54221.27.68

Conformational Analysis and Stereochemical Considerations Influencing SAR in this compound Analogues

The three-dimensional arrangement of atoms, or conformation, of this compound and its analogues can significantly impact their interaction with a biological target. The rotational freedom around single bonds, such as the bond connecting the pyridine ring to the acetamide nitrogen and the bond within the ethoxy group, allows the molecule to adopt various conformations.

Conformational analysis aims to identify the low-energy, biologically active conformation. This is often achieved through computational methods like molecular mechanics and quantum mechanics calculations. Understanding the preferred conformation can explain why certain substitutions are beneficial while others are detrimental to activity. For example, a bulky substituent might force the molecule into a high-energy, inactive conformation.

Stereochemistry also plays a crucial role if chiral centers are introduced into the molecule. For instance, if the ethyl group of the acetamide were replaced with a sec-butyl group, two enantiomers would exist. These enantiomers, being non-superimposable mirror images, could exhibit different biological activities and pharmacokinetic profiles due to their differential interactions with a chiral biological target.

The introduction of stereocenters necessitates the separation and individual testing of each stereoisomer to fully elucidate the SAR.

Physicochemical Property Optimization within the this compound Chemical Space

The "chemical space" for this series is defined by the range of possible substituents that can be incorporated into the core scaffold. Within this space, a balance must be struck between potency and drug-like properties. For instance, increasing lipophilicity (logP) might enhance cell permeability and potency but could also lead to poor solubility and increased metabolic clearance.

A common strategy is to use multiparameter optimization, where several properties are considered simultaneously. For example, Lipinski's Rule of Five provides a general guideline for oral bioavailability, suggesting that compounds are more likely to be orally absorbed if they have a molecular weight under 500, a logP not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 3: Hypothetical Physicochemical Properties of Optimized this compound Analogues

Compound IDModificationlogPAqueous Solubility (µM)Metabolic Stability (t₁/₂, min)
LEAD-001 - 1.8 150 25
OPT-001Replace ethoxy with methoxy1.325035
OPT-002Introduce cyclopropyl (B3062369) on acetamide2.510045
OPT-003Replace amino with hydroxyl1.530015
OPT-004Introduce fluorine on ethoxy2.012060

This hypothetical data suggests that while some modifications may improve one property (e.g., solubility with a hydroxyl group), they may negatively impact another (e.g., metabolic stability). The goal is to identify analogues, such as OPT-004, that represent the best compromise of potency and favorable physicochemical properties.

Mechanistic Elucidation of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide S Biological Actions at the Molecular and Cellular Level

Identification and Validation of Molecular Targets for N-(4-Amino-5-ethoxypyridin-2-YL)acetamide

Comprehensive profiling to identify and validate the molecular targets of this compound has not been reported. The following subsections outline the types of studies that would be necessary to characterize its molecular interactions.

Kinase Interaction Profiling and Selectivity Determination

There is currently no published data on the interaction of this compound with any kinase, including c-Jun N-terminal kinases (JNKs), Mitogen-Activated Protein Kinases (MAPKs), Janus Kinases (JAKs), or ROR1. Kinase profiling is a critical step in understanding the therapeutic potential and off-target effects of a compound. Such studies would involve screening the compound against a panel of kinases to determine its binding affinity and inhibitory concentration (IC50) for each.

A hypothetical kinase selectivity profile for a compound like this compound would typically be presented in a data table format, as shown below.

Hypothetical Kinase Interaction Profile

This table is for illustrative purposes only. The data presented is not based on experimental results for this compound.

Kinase Target Binding Affinity (Kd, nM) IC50 (nM)
JNK1 >10,000 >10,000
JNK2 >10,000 >10,000
JNK3 >10,000 >10,000
p38α (MAPK) >10,000 >10,000
ERK1 (MAPK) >10,000 >10,000
JAK1 >10,000 >10,000
JAK2 >10,000 >10,000
JAK3 >10,000 >10,000
TYK2 >10,000 >10,000

Receptor Binding and Allosteric Modulation Studies

Information regarding the binding of this compound to any class of receptors, or its potential as an allosteric modulator, is not available. Such studies would involve radioligand binding assays or functional assays to determine if the compound interacts with specific receptors and how it might modulate their activity in the presence of their natural ligands.

Enzyme Inhibition Kinetics and Mechanistic Studies

There is no evidence in the scientific literature to suggest that this compound acts as an inhibitor of any enzyme, including Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) would be required if any inhibitory activity were discovered.

Protein-Ligand Interaction Mapping through Biophysical Techniques

Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) are essential for understanding the precise molecular interactions between a ligand and its protein target. No such studies have been published for this compound.

Cellular Pathway Perturbation by this compound

Without identified molecular targets, the effects of this compound on cellular signaling pathways remain uncharacterized.

Signal Transduction Cascade Analysis

There are no reports on whether this compound perturbs key signaling cascades such as the JAK-STAT or MAPK pathways. Analysis of such pathways typically involves treating cells with the compound and measuring the phosphorylation status of key proteins within the cascade using techniques like Western blotting or phospho-flow cytometry.

Hypothetical Cellular Pathway Analysis Data

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pathway Component Cellular Effect (e.g., % change in phosphorylation)
Phospho-STAT3 (JAK-STAT pathway) No significant change
Phospho-ERK1/2 (MAPK pathway) No significant change
Phospho-JNK (MAPK pathway) No significant change

Gene Expression and Proteomic Profiling in Response to this compound

There is currently no available data from transcriptome or proteome analyses detailing the changes in gene expression or protein profiles in cells or tissues upon treatment with this compound. As such, it is not possible to present any data tables or detailed research findings on this topic.

Investigations into Cell Cycle Regulation and Apoptosis Induction by this compound

Scientific literature lacks specific studies investigating the impact of this compound on cell cycle checkpoints or its potential to induce programmed cell death (apoptosis). Consequently, there are no research findings or data to report on the mechanisms by which this compound might influence cell proliferation or survival.

Subcellular Localization and Intracellular Dynamics of this compound

The subcellular distribution and dynamic movement of this compound within cells have not been documented in published research. Information regarding its accumulation in specific organelles or its intracellular trafficking is not available.

Influence on Post-Translational Modifications

There is no information available describing the influence of this compound on post-translational modifications of proteins. Research has not yet explored whether this compound affects key cellular processes such as phosphorylation, acetylation, ubiquitination, or others.

Preclinical Biological Investigations of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide and Its Analogues

In Vitro Cellular Efficacy Studies

In vitro studies are fundamental to characterizing the biological effects of a compound at the cellular level. For N-(4-Amino-5-ethoxypyridin-2-YL)acetamide and its analogues, these investigations have centered on their interactions with specific cellular targets and their broader phenotypic consequences.

The initial assessment of a compound's activity involves confirming its interaction with the intended molecular target within a cellular environment. While specific data for this compound is not extensively available, studies on related 4-aminopyridine (B3432731) derivatives provide valuable insights into the potential target engagement of this class of compounds.

Research into 4-aminopyridine based amide derivatives has identified them as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes implicated in various pathological states, including cancer. nih.gov One particular compound from this series demonstrated significant inhibitory activity against human TNAP (h-TNAP), with a half-maximal inhibitory concentration (IC50) of 0.25 µM, indicating potent target engagement. nih.gov

Furthermore, in the context of hepatitis B virus (HBV) research, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been shown to inhibit capsid assembly, a crucial step in the viral life cycle. These findings were validated in HepG2.2.15 cells, a human liver cancer cell line that supports HBV replication. nih.gov

While direct target engagement data for this compound in cell lines such as A549, peripheral blood mononuclear cells (PBMCs), or Jurkat cells is not prominent in the available literature, the studies on its analogues highlight the potential for this chemical scaffold to interact with specific and therapeutically relevant cellular proteins.

Table 1: Target Engagement of this compound Analogues in Cell-Based Assays

Analogue ClassTarget(s)Cell Line(s)Key FindingsReference
4-Aminopyridine based amidesh-TNAP, h-e5'NTNot specifiedCompound 10a showed an IC50 of 0.25 µM for h-TNAP. nih.gov
2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivativesHBV capsid proteinHepG2.2.15Inhibited HBV capsid assembly. nih.gov

Phenotypic screening aims to identify compounds that produce a desired biological effect in a cellular model, without a priori knowledge of the specific molecular target. Analogues of this compound have been investigated for several phenotypic endpoints, including anti-inflammatory and anti-proliferative effects.

Anti-inflammatory and Cytokine Modulation Effects:

A series of novel pyridone, thioxopyridine, pyrazolopyridine, and pyridine (B92270) derivatives were assessed for their ability to modulate inflammatory mediators in stimulated RAW 264.7 murine macrophages. Several of these compounds were identified as promising multi-potent anti-inflammatory agents. nih.gov In a separate study, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues were synthesized and evaluated for their potential as anti-colitis agents. These compounds were found to dually inhibit TNF-α- and IL-6-induced cell adhesions. nih.gov

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which share a substituted amino-phenyl acetamide-like core, have been shown to potently inhibit respiratory syncytial virus (RSV) replication and the associated inflammatory responses. These compounds suppressed RSV-induced activation of IRF3 and NF-κB, key transcription factors in the inflammatory cascade, and consequently reduced the production of inflammatory cytokines and chemokines. nih.gov

Anti-proliferative Effects in Cancer Cell Lines:

The anti-proliferative activity of various aminopyridine analogues has been a significant area of investigation. Amino acid conjugates of aminopyridine have been synthesized and evaluated for their anticancer potential against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Several of these derivatives displayed promising inhibitory activity, suggesting their potential to overcome drug resistance. nih.gov

In another study, 4-aminopyridine based amide derivatives were not only evaluated for their enzyme inhibitory activity but also for their anticancer potential through cell viability assays. nih.gov Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives have been synthesized and demonstrated cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir

Table 2: Phenotypic Screening of this compound Analogues

Analogue ClassBiological EndpointCell Line(s)Key FindingsReference
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analoguesAnti-inflammatoryNot specifiedDual inhibition of TNF-α- and IL-6-induced cell adhesions. nih.gov
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesAnti-inflammatory/AntiviralNot specifiedInhibited RSV replication and suppressed RSV-induced IRF3 and NF-κB activation. nih.gov
Amino acid conjugates of aminopyridineAnti-proliferativeA2780, A2780CISRPromising inhibition in cisplatin-resistant ovarian cancer cells. nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivativesAnti-proliferativeHeLa, A549, U87Demonstrated cytotoxic activity against multiple cancer cell lines. ijcce.ac.ir

The investigation of a compound in combination with established therapeutic agents can reveal synergistic or additive effects, potentially leading to improved treatment strategies. For derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide, synergistic inhibitory effects on decreasing viral concentration were observed when combined with lamivudine, an established antiviral drug for HBV. nih.gov However, specific co-treatment or synergistic studies involving this compound are not extensively documented in the current scientific literature.

In Vivo Mechanistic and Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, in vivo studies in animal models are crucial for understanding a compound's biological effects in a whole organism and for establishing a preliminary proof-of-concept for its therapeutic potential.

Pharmacodynamic markers are used to assess the biochemical and physiological effects of a drug on the body. In a study of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues for the treatment of colitis, oral administration of one of the lead compounds led to a significant suppression of myeloperoxidase activity in the colon tissue of a rat model. nih.gov Myeloperoxidase is an enzyme found in neutrophils, and its reduced activity serves as a pharmacodynamic marker for decreased inflammatory cell infiltration. nih.gov

While not a direct study of this compound, research on quantifying PD-L1 target engagement in vivo using a peptide radiotracer in xenograft models demonstrates a powerful technique for assessing how much of a target is bound by a drug in animal tissues. nih.gov This type of study provides a quantitative measure of target engagement, which is critical for optimizing dosing and treatment regimens. nih.gov

Animal disease models that mimic human conditions are invaluable for gaining mechanistic insights and evaluating the therapeutic potential of a new compound.

The therapeutic efficacy of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues was evaluated in a trinitrobenzenesulfonic acid (TNBS)-induced rat model of colitis. Oral administration of a lead analogue resulted in a significant amelioration of clinical signs of colitis, including a reduction in weight loss and colon tissue edema. nih.gov Notably, this compound was found to be more efficacious than the commonly prescribed anti-inflammatory drug sulfasalazine. nih.gov

For substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, after demonstrating potent anti-adenovirus activity in vitro, a lead compound showed low in vivo toxicity in hamsters, supporting its further evaluation in animal efficacy studies for the treatment of human adenovirus infections. nih.gov There are also plans to test these potent compounds in animal models of RSV infection to assess their ability to inhibit viral replication and pulmonary inflammation. nih.gov

While there is no specific information on the use of this compound in rodent bronchoalveolar lavage (BAL) models or xenograft models, the successful application of its analogues in other relevant animal disease models underscores the therapeutic potential of this chemical class.

Computational and Theoretical Chemical Biology of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. semanticscholar.org This method is instrumental in understanding the binding mode of N-(4-Amino-5-ethoxypyridin-2-YL)acetamide with its potential protein targets. The process involves predicting the binding affinity and pose of the ligand within the active site of a protein.

In a hypothetical docking study, this compound could be docked into the binding site of a protein kinase, a common target for aminopyridine derivatives. The results of such a study would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. For instance, the amino group on the pyridine (B92270) ring could act as a hydrogen bond donor, while the ethoxy group could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A typical output of a molecular docking study is a scoring function that ranks different binding poses based on their predicted binding affinity. The following table illustrates a hypothetical docking result of this compound with a protein kinase.

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp145, Lys72, Leu23
2-8.2Glu91, Val34, Phe144
3-7.9Thr88, Met89, Ile45

These predicted interactions provide a structural basis for the compound's activity and can guide the design of new derivatives with improved binding characteristics.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Mechanisms

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and binding mechanisms over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the ligand and protein at an atomic level.

An MD simulation of this compound in complex with its target protein would start with the best-docked pose. The simulation would then show how the ligand and protein adapt to each other's presence, revealing the stability of the initial binding mode and identifying any alternative binding conformations. These simulations can also elucidate the pathway of ligand binding and unbinding, providing critical information for understanding the kinetics of drug action.

Key analyses from an MD simulation include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation trajectory.

De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives

De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. nih.gov De novo design algorithms build new molecules from scratch, atom by atom, within the constraints of a protein's binding site. researchgate.net Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those with a high probability of binding to a specific target. nih.gov

Starting with the this compound scaffold, de novo design could be employed to generate novel derivatives with potentially enhanced activity. The algorithm would explore different chemical substitutions at various positions of the molecule, aiming to optimize interactions with the target protein.

Virtual screening could be used to search large compound databases for molecules that are structurally similar to this compound or that have complementary shapes and chemical features to the target's binding site. This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing.

Cheminformatics and Data Mining in the Context of Aminopyridine Analogue Libraries

Cheminformatics applies information technology to solve chemical problems, while data mining involves extracting valuable information from large datasets. nih.govnih.gov In the context of aminopyridine analogue libraries, these tools are essential for organizing, analyzing, and understanding the vast amount of chemical and biological data. nih.govnih.gov

By analyzing libraries of aminopyridine analogues, cheminformatics tools can identify quantitative structure-activity relationships (QSAR). QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules. Data mining can uncover hidden patterns and relationships within these libraries, such as common structural motifs associated with high potency or selectivity. nih.gov

An analysis of an aminopyridine library might reveal, for example, that the presence of a small alkyl group at the 5-position of the pyridine ring is consistently associated with higher activity. This information is invaluable for guiding the design of new and improved analogues of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. These calculations can be used to determine properties such as molecular orbital energies, charge distributions, and the energies of different molecular conformations.

For this compound, quantum chemical calculations can be used to:

Predict its three-dimensional structure: By finding the lowest energy conformation.

Analyze its electronic properties: Identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Calculate its electrostatic potential: Revealing regions of the molecule that are likely to engage in electrostatic interactions.

The following table presents hypothetical results from a quantum chemical calculation on this compound.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
Dipole Moment3.5 D

These theoretical predictions provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and used to rationalize its interactions with protein targets.

Advanced Analytical and Spectroscopic Characterization of N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (preclinical context)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive confirmation of a compound's elemental composition and for identifying its metabolites in preclinical studies. By providing mass measurements with high accuracy (typically within 5 ppm), HR-MS allows for the calculation of a unique elemental formula, distinguishing the target compound from other isobaric species. scielo.br

In the context of N-(4-Amino-5-ethoxypyridin-2-YL)acetamide, HR-MS would be used to verify the molecular formula, C9H13N3O2. The expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally measured value.

Table 1: Hypothetical HR-MS Data for this compound

ParameterValue
Molecular FormulaC9H13N3O2
Calculated Exact Mass [M+H]+196.1081
Observed Exact Mass [M+H]+196.1079
Mass Error (ppm)-1.02

In preclinical metabolite identification, samples from in vitro (e.g., liver microsomes) or in vivo studies would be analyzed using techniques like liquid chromatography coupled with HR-MS (LC-HR-MS). nih.gov This allows for the separation of the parent drug from its metabolites before mass analysis. Common metabolic transformations for a molecule like this compound could include O-de-ethylation of the ethoxy group, hydroxylation on the pyridine (B92270) ring, or N-acetylation/deacetylation. HR-MS can detect these mass shifts and, through tandem MS (MS/MS) fragmentation, help pinpoint the location of the modification.

Table 2: Plausible Preclinical Metabolites of this compound Identified by HR-MS

MetaboliteTransformationMass Shift from Parent [M+H]+Observed [M+H]+
M1O-de-ethylation-28.0313168.0768
M2Hydroxylation+15.9949212.1030
M3N-deacetylation-42.0106154.0975

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. uni.lu Through various 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to map out the precise connectivity of atoms and confirm the constitution of this compound.

The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The ethoxy group would present as a triplet and a quartet. The acetamide (B32628) methyl group would be a singlet, and the aromatic protons on the pyridine ring would appear as singlets due to their substitution pattern. The amino and amide protons would also be visible, often as broad singlets.

The ¹³C NMR spectrum provides information on the carbon framework, with each unique carbon atom giving a distinct signal. The chemical shifts would be characteristic of the functional groups present, such as the carbonyl carbon of the acetamide, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethoxy and acetyl groups. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d6)

Position¹H NMR (ppm, Multiplicity)¹³C NMR (ppm)
Pyridine-H3~7.5 (s)~125.0
Pyridine-H6~7.8 (s)~145.0
NH2~5.5 (br s)-
NH (Amide)~9.8 (br s)-
OCH2CH3~4.0 (q)~64.0
OCH2CH3~1.3 (t)~14.5
C=O-~169.0
CH3 (Ac)~2.1 (s)~24.0

Conformational analysis, which studies the spatial arrangement of atoms, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net For a relatively flexible molecule like this, NOESY could reveal through-space proximities, for instance, between the acetamide methyl protons and the pyridine ring protons, providing insights into the preferred orientation of the acetamide group relative to the ring.

X-ray Crystallography of this compound and its Complexes with Biological Targets

A successful crystallographic analysis of this compound would yield a detailed structural model and a set of crystallographic parameters.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c; Å)a = 8.5, b = 12.1, c = 9.8
Unit Cell Angles (α, β, γ; °)α = 90, β = 105.5, γ = 90
Resolution (Å)0.85
R-factor0.045

Furthermore, X-ray crystallography is crucial in structure-based drug design for visualizing how a compound interacts with its biological target, such as a protein or enzyme. nist.gov If this compound were to be co-crystallized with a target protein, the resulting structure would reveal the specific binding mode, including key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts within the active site. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Chromatography-Based Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both assessing the purity of a synthesized compound and for its isolation. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. mdpi.com A sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components of the sample move at different rates, allowing for their separation. Purity is typically determined by the relative area of the main peak detected by a UV detector.

Table 5: Representative HPLC Method for Purity Assessment

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.8 min
Purity Result>99.5%

For isolating the compound from a reaction mixture, preparative chromatography is used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. rsc.org Flash chromatography, a lower-pressure variant using silica (B1680970) gel, is also commonly employed for purification after synthesis. prepchem.com

Future Perspectives and Emerging Research Avenues for N 4 Amino 5 Ethoxypyridin 2 Yl Acetamide

Development of N-(4-Amino-5-ethoxypyridin-2-YL)acetamide as a Chemical Probe for Specific Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, with high specificity. Developing this compound into such a tool could unlock new understandings of cellular processes. The development would hinge on its ability to selectively interact with a specific biological target.

The process would involve synthesizing analogs and assessing their structure-activity relationship (SAR) to identify the most potent and selective variants. For instance, studies on other acetamide (B32628) derivatives have successfully led to the development of radiolabeled probes for neuroimaging techniques like Positron Emission Tomography (PET). nih.gov A similar approach could be applied here, potentially by incorporating a radionuclide into the structure of this compound. Such a probe would be invaluable for visualizing and quantifying its target's expression and engagement in living systems, offering direct insights into its function in health and disease.

Table 1: Key Characteristics for an Ideal Chemical Probe

Characteristic Description Relevance to this compound
Potency High affinity for the intended target, typically with an IC50 or Kd in the nanomolar range. The aminopyridine core is known to interact with various enzymes and receptors; its potency would need to be determined and optimized. rsc.org
Selectivity Minimal interaction with other targets ("off-targets") to ensure that observed effects are due to the target of interest. Cross-kinase activity and off-target binding are common challenges for aminopyridines that would need to be rigorously evaluated.
Mechanism of Action A well-understood and confirmed interaction with the target (e.g., competitive inhibitor, allosteric modulator). The primary mechanism for many aminopyridines is potassium channel blocking, but the specific interactions of this compound are yet to be defined. rsc.orgresearchgate.net
Cellular Activity Ability to penetrate cell membranes and engage the target in a cellular context. The molecule's physicochemical properties, such as lipophilicity and size, would determine its cellular permeability.

| Chemical Tractability | The molecule should have a "handle" for modification (e.g., adding fluorescent tags or biotin) without losing activity. | The acetamide and ethoxy groups could potentially serve as points for chemical modification. |

Exploration of Novel Research Applications Based on Mechanistic Insights

The research applications for a molecule are intrinsically linked to its mechanism of action. While the aminopyridine class is noted for blocking potassium channels, which has been leveraged to restore nerve conduction in conditions like spinal cord injury, the precise mechanism of this compound is unknown. rsc.orgnih.gov A thorough investigation into its biological targets is a critical first step.

Should its primary target be a novel enzyme or receptor, it could open up entirely new fields of research. For example, various aminopyridine derivatives have been investigated for a wide range of effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities. rsc.org Furthermore, research into aminopyridines has identified their potential in combating neglected tropical diseases by targeting protozoan parasites. tandfonline.com Detailed mechanistic studies, perhaps using techniques like thermal shift assays or affinity chromatography-mass spectrometry, could identify the direct binding partners of this compound, paving the way for its application in diverse therapeutic areas.

Table 2: Potential Research Applications Based on Putative Aminopyridine Mechanisms

Potential Mechanism Associated Research Area Rationale
Ion Channel Modulation Neuroscience, Neurology The primary known mechanism of aminopyridines is blocking voltage-gated potassium channels, relevant for neurological injuries and diseases. rsc.orgnih.gov
Enzyme Inhibition Oncology, Metabolic Diseases Derivatives have been shown to inhibit enzymes like α-glucosidase and kinases involved in cancer pathways. rsc.org
Antimicrobial Activity Infectious Diseases The aminopyridine scaffold is present in compounds tested for antibacterial and antifungal properties. researchgate.netmdpi.com

| Anti-protozoal Effects | Parasitology, Global Health | Aminopyridine derivatives are being explored for activity against parasites responsible for Chagas disease and Leishmaniasis. tandfonline.com |

Integration with Systems Biology and Multi-Omics Data for a Comprehensive Biological Understanding

To move beyond a single-target perspective, modern research employs systems biology, which integrates various large-scale datasets ("omics") to model complex biological interactions. Applying this approach to this compound would provide a holistic view of its cellular impact.

By treating cells or organisms with the compound and subsequently analyzing changes in the proteome (all proteins), transcriptome (all RNA transcripts), and metabolome (all metabolites), researchers can construct a comprehensive network of the pathways it perturbs. This can reveal unexpected off-target effects, identify biomarkers of response, and elucidate the compound's mechanism of action in an unbiased manner. Such an approach can uncover how different signaling pathways, like those for stress response and energy metabolism, are interconnected and affected by a single molecular agent.

Table 3: Multi-Omics Approaches for Characterizing Small Molecule Activity

Omics Technology Biological Molecules Measured Information Gained
Transcriptomics RNA (mRNA, ncRNA) Changes in gene expression; identification of regulated pathways.
Proteomics Proteins Changes in protein abundance and post-translational modifications (e.g., phosphorylation).
Metabolomics Metabolites (e.g., sugars, amino acids, lipids) Alterations in metabolic pathways and cellular energy status.

| Phosphoproteomics | Phosphorylated Proteins | Specific insights into kinase-driven signaling pathway activation or inhibition. |

Challenges and Opportunities in the Academic Research Landscape for Aminopyridine Derivatives

The academic pursuit of aminopyridine derivatives like this compound is filled with both significant hurdles and promising opportunities. The versatility of the aminopyridine scaffold is its greatest strength and a source of its primary challenges.

A key challenge lies in achieving target specificity. Due to the widespread presence of potential targets like kinases and ion channels, ensuring a derivative interacts with only the desired protein is a significant medicinal chemistry challenge. rsc.org Another hurdle is optimizing the pharmacokinetic properties to ensure the compound can reach its target in an organism effectively. Furthermore, developing efficient, scalable, and environmentally friendly synthetic routes remains an active area of research. researchgate.net

Despite these challenges, the opportunities are vast. The structural diversity of aminopyridines allows for extensive chemical modification, enabling the fine-tuning of biological activity. rsc.org There is growing interest in their use against neglected tropical diseases, where their physicochemical properties can be advantageous. tandfonline.com Moreover, as personalized medicine advances, aminopyridine derivatives could be developed for specific patient populations based on their genetic makeup, offering a more targeted therapeutic approach. rsc.org The continual discovery of new biological activities for this class of compounds ensures that it will remain a focal point of academic and pharmaceutical research for the foreseeable future.

Table 4: Summary of Challenges and Opportunities for Aminopyridine Derivatives

Category Key Points
Challenges • Achieving high target selectivity and minimizing off-target effects. • Optimizing pharmacokinetic and pharmacodynamic properties. • Developing efficient and sustainable synthesis strategies. rsc.orgresearchgate.net

| Opportunities | • Broad therapeutic potential (anticancer, anti-inflammatory, antimicrobial, etc.). rsc.org • Application in treating neglected tropical diseases. tandfonline.com • High potential for chemical modification and structure-activity relationship studies. • Use as scaffolds for developing drugs in personalized medicine. rsc.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.